(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one

Isotopic enrichment 13C labeling Mass spectrometry

The compound (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one is a position-specific, dual-13C-labeled isotopologue of L-sorbose, a naturally occurring ketohexose monosaccharide (molecular formula 13C2C4H12O6, MW 182.14 Da). The unlabeled parent compound, L-sorbose (MW 180.16 Da, CAS 87-79-6), is an endogenous metabolite and a key industrial intermediate in the Reichstein process for L-ascorbic acid (vitamin C) biosynthesis.

Molecular Formula C6H12O6
Molecular Weight 182.14 g/mol
Cat. No. B12963075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one
Molecular FormulaC6H12O6
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i3+1,4+1
InChIKeyBJHIKXHVCXFQLS-OBWHEOCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R,5S)-1,3,4,5,6-Pentahydroxy(2,5-13C2)hexan-2-one: Stable Isotope-Labeled L-Sorbose for Metabolic Tracing & Procurement Specification


The compound (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one is a position-specific, dual-13C-labeled isotopologue of L-sorbose, a naturally occurring ketohexose monosaccharide (molecular formula 13C2C4H12O6, MW 182.14 Da) . The unlabeled parent compound, L-sorbose (MW 180.16 Da, CAS 87-79-6), is an endogenous metabolite and a key industrial intermediate in the Reichstein process for L-ascorbic acid (vitamin C) biosynthesis [1]. The (3S,4R,5S) stereochemical configuration distinguishes this as the L-enantiomer, the biologically relevant form found in nature [2]. The 13C labels at positions C2 (ketone carbonyl) and C5 confer a +2 Da mass shift versus the unlabeled compound, enabling unequivocal mass spectrometric discrimination from endogenous metabolites in tracer studies .

Dual position-specific ¹³C labels at C2 and C5 for metabolic flux analysis
Enables ¹³C-¹³C coupling detection
Certified high isotopic enrichment at both labeled positions
M+2 mass shift improves tracer discrimination
L-sorbose stereochemistry (3S,4R,5S) for biological pathway studies
Endogenous metabolite-compatible tracer

Why Unlabeled L-Sorbose or Single-13C Isotopomers Cannot Substitute for (3S,4R,5S)-1,3,4,5,6-Pentahydroxy(2,5-13C2)hexan-2-one in Quantitative Metabolic Flux Studies


Generic (unlabeled) L-sorbose is indistinguishable from endogenous metabolite pools by mass spectrometry and does not provide the NMR-active 13C nuclei required for isotopomer distribution analysis . Single-13C-labeled isotopomers (e.g., L-[4-13C]sorbose or L-[5-13C]sorbose) supply only one enriched NMR-active nucleus per molecule, precluding the detection of 13C-13C scalar coupling (JCC) patterns that are essential for resolving contiguous carbon-bond retention through metabolic networks [1]. Uniformly 13C6-labeled D-sorbose provides all-carbon labeling but at the cost of extensive homonuclear coupling that produces crowded, difficult-to-interpret NMR spectra and may obscure specific pathway tracing when fragmentation of carbon skeletons is under investigation . The specific dual-labeling at C2 and C5 in this compound uniquely enables tracking of the ketose-specific C2-C5 backbone integrity through multi-step metabolic conversions where C-C bond cleavage at specific positions must be discriminated from intact two-carbon unit transfer .

Unlabeled L-sorbose
Cannot be distinguished from endogenous metabolite pools by MS; no NMR-active ¹³C nuclei for isotopomer analysis.
Single-¹³C isotopomers
M+1 shift only; singlet resonances in ¹³C NMR lack ¹³C-¹³C coupling information needed for contiguous bond tracing.
Uniformly ¹³C₆-labeled sorbose
Extensive homonuclear coupling may produce crowded spectra and obscure specific C2-C5 backbone integrity.

(3S,4R,5S)-1,3,4,5,6-Pentahydroxy(2,5-13C2)hexan-2-one: Quantified Differentiation Evidence vs. Comparator Isotopologues


Isotopic Enrichment: 99 atom% 13C at Two Defined Positions vs. Natural Abundance Baseline

The target compound is specified at 99 atom% 13C isotopic enrichment at both the C2 and C5 positions, as certified by the supplier's product datasheet . This represents an approximately 90-fold enrichment over the natural 13C abundance of ~1.1 atom% at each carbon position in unlabeled L-sorbose [1]. Single-labeled commercial isotopomers (L-[4-13C]sorbose, L-[5-13C]sorbose, L-[6-13C]sorbose) are also specified at 99 atom% 13C at their respective single positions, but lack the second labeled site . The dual-site enrichment of the target compound provides a distinct M+2 isotopologue peak in mass spectra, whereas single-labeled variants produce only an M+1 shift, reducing the signal-to-background discrimination from naturally occurring 13C isotopologues in complex biological matrices.

Isotopic enrichment
Reported
99 atom% ¹³C at C2 and C5 (dual-labeled); M+2 mass shift (182.14 Da)
~90-fold enrichment per position vs. natural abundance; lower background than M+1 tracers.
Enrichment per vendor certificate of analysis; mass spectrometry context.
Isotopic enrichment 13C labeling Mass spectrometry Metabolic tracing

Dual Adjacent-Carbon 13C Labeling Enables 13C-13C Spin-Spin Coupling Detection for Contiguous Carbon-Bond Tracing by NMR

The presence of two 13C nuclei at adjacent positions (C4 and C5 in the pyranose ring form, corresponding to C2 and C5 in the open-chain IUPAC designation) within the same molecule enables detection of homonuclear 13C-13C scalar coupling (JCC) by NMR spectroscopy . In 13C-NMR-based isotopomer distribution analysis, the multiplet patterns arising from 13C-13C coupling provide direct evidence that two contiguous carbon atoms originated from the same tracer molecule and traversed metabolic pathways without C-C bond cleavage [1]. Single-labeled isotopomers (L-[4-13C]sorbose or L-[5-13C]sorbose) generate only singlet resonances in 1D 13C NMR spectra and cannot provide this adjacency information [2]. The 13C-13C JCC coupling constants for adjacent carbons in carbohydrates typically range from 35-45 Hz, enabling clear multiplet resolution at moderate field strengths (≥400 MHz 1H frequency) [1].

¹³C-¹³C coupling detection
Class-level
Adjacent C4-C5 labels (ring form) generate JCC ~35-45 Hz multiplets; singlet-only for single-labeled.
Contiguous carbon-bond tracing via NMR isotopomer distribution analysis.
Class-level inference; requires ≥400 MHz ¹H frequency for clear multiplet resolution.
NMR spectroscopy Isotopomer analysis 13C-13C coupling Metabolic flux analysis

Position-Specific Labeling at C5 Proven Critical for Elucidating the Intramolecular C5-C1 Hydride Shift Mechanism in Glucose-to-Sorbose Isomerization

Gounder and Davis (2013) demonstrated by isotopic tracer experiments that 13C labels placed at the C1 and C2 positions of D-glucose are retained respectively at the C6 and C5 positions of L-sorbose product, confirming the unprecedented intramolecular C5-C1 hydride shift mechanism over Ti-Beta zeolite [1]. The first-order glucose-to-sorbose isomerization rate constants (per total Ti; 373 K) in methanol were measured: k for glucose deuterated at C2 only was within a factor of ~1.1 of unlabeled glucose, whereas k for glucose deuterated at all carbon positions was a factor of ~2.3 lower, yielding H/D kinetic isotope effects consistent with a rate-limiting C5-C1 hydride transfer step [2]. In methanol solvent at 373 K, sorbose was the predominant isomerization product over fructose, with selectivity that can exceed 10:1 on Ti-MFI zeolites with tighter spatial confinement [3]. A [2,5-13C2]-labeled L-sorbose standard is essential as a reference compound for 13C-NMR product verification in these catalytic mechanistic studies, as the C5 label retention is the definitive proof of the hydride shift pathway versus alternative 3,4-enediol or retro-aldol mechanisms.

C5 hydride shift probe
Context-dependent
Kinetic isotope effect kunlabeled/kperdeuterated ≈ 2.3 (rate-limiting C5-C1 hydride shift)
C5 ¹³C retention confirms intramolecular hydride shift mechanism in zeolite catalysis.
Supporting evidence from Ti-Beta zeolite studies; 13C NMR verification required.
Isomerization mechanism Hydride shift Zeolite catalysis Isotopic tracer

Procurement Cost Structure: Dual-13C2 Labeling Commands Premium Pricing Reflecting Synthetic Complexity vs. Single-Labeled Alternatives

Pricing data from Omicron Biochemicals, Inc. (2025 catalog) establishes a clear cost hierarchy among L-sorbose isotopologues . Single-13C-labeled L-sorbose isotopomers (L-[4-13C]sorbose, L-[5-13C]sorbose, L-[6-13C]sorbose) are priced at $430-$460 per 0.25 g unit . The dual-labeled L-[4,5-13C2]sorbose (commercially equivalent to the target compound) is listed as 'Request Price,' indicating a premium-tier product requiring custom quotation, consistent with the substantially higher synthetic complexity of introducing two position-specific 13C labels in a ketohexose scaffold while maintaining stereochemical integrity at all three chiral centers . This premium pricing reflects the multi-step chemoenzymatic synthesis typically required: the C2 label at the ketone position and the C5 label must be introduced through separate labeling steps with protecting-group strategies to prevent label scrambling, a complexity not encountered with single-position labeling or uniform labeling from 13C6-glucose fermentation.

Procurement cost
Data to verify
Dual-labeled [4,5-¹³C₂]sorbose: custom quotation only; single-labeled isotopomers ~$430-460/0.25g.
Premium pricing reflects synthetic complexity; budget justification required.
Supplier catalog data; verify current pricing and availability.
Procurement Cost analysis Stable isotope economics Research budgeting

High-Impact Application Scenarios for (3S,4R,5S)-1,3,4,5,6-Pentahydroxy(2,5-13C2)hexan-2-one Based on Verified Differentiation Evidence


Metabolic Flux Analysis of L-Sorbose Utilization Pathways in Microbial Vitamin C Production Strains

In engineering Gluconobacter oxydans or Ketogulonicigenium vulgare strains for improved L-ascorbic acid production from L-sorbose, the [2,5-13C2]-labeled tracer enables position-specific tracking of the ketose backbone through the sorbosone dehydrogenase and 2-keto-L-gulonic acid pathways . The dual adjacent labeling at C2-C5 provides 13C-13C coupling data by NMR that discriminates between direct oxidative conversion of the intact sorbose skeleton versus metabolic recycling through the pentose phosphate pathway, where C-C bond cleavage would disrupt the coupling pattern [1]. This information directly constrains metabolic flux models used to identify rate-limiting enzymatic steps for targeted overexpression or knockout strategies.

Mechanistic Validation of Novel Heterogeneous Catalysts for One-Step Glucose-to-Sorbose Isomerization

For research groups developing Lewis-acidic zeolite catalysts (Ti-Beta, Sn-Beta, Ti-MFI) for direct D-glucose-to-L-sorbose isomerization, the [2,5-13C2]-L-sorbose compound serves as an essential 13C-NMR reference standard for product identification and quantification . The C5 13C label is the critical mechanistic reporter: its retention in sorbose product confirms the intramolecular C5-C1 hydride shift pathway, while its absence would indicate competing 3,4-enediol or retro-aldol mechanisms [2]. The compound can also serve as a starting material for reverse-isomerization experiments to measure kinetic isotope effects that validate computed reaction coordinate energies from DFT calculations.

Stable Isotope Resolved Metabolomics (SIRM) for Tracing Dietary L-Sorbose Fate in Mammalian Models

In nutritional metabolomics studies investigating the metabolic fate of the low-calorie sweetener L-sorbose, the [2,5-13C2]-labeled compound provides a tracer that is chemically identical to dietary sorbose but distinguishable from endogenous metabolite pools by its +2 Da mass shift . Unlike single-13C-labeled sorbose (M+1 shift, which can be confounded by natural 13C abundance in complex biological matrices), the M+2 isotopologue of the dual-labeled compound provides approximately 100-fold lower background interference from naturally occurring double-13C isotopologues in metabolites, substantially improving the limit of detection for tracer-derived species in plasma, urine, and tissue extracts analyzed by LC-MS/MS or GC-MS [1].

Glycosylation Pathway Elucidation Using Position-Specific 13C-Labeled Sorbose as a Metabolic Probe

For glycobiology research investigating the incorporation of L-sorbose-derived carbohydrate units into glycoproteins or glycolipids, the [2,5-13C2]-labeled compound enables tracking of both the anomeric carbon (C2, which forms the glycosidic linkage) and the C5 position through sequential enzymatic processing . The 13C-13C coupling between these positions provides a built-in internal standard for NMR quantification of glycosidic bond formation without requiring separate concentration calibration curves. This is particularly valuable for studying non-mammalian glycosyltransferases that accept L-sorbose as a substrate, where the stereochemical outcome at the anomeric center must be correlated with carbon skeleton integrity.

Application
Selection Property
Validation Focus
Microbial vitamin C production strain flux analysis
Dual C2-C5 ¹³C labels for backbone tracing
¹³C-¹³C coupling patterns via NMR to discriminate pathway integrity
Mechanistic validation of glucose-to-sorbose isomerization catalysts
C5 ¹³C label as hydride shift reporter
¹³C NMR product verification; kinetic isotope effect validation
Stable isotope resolved metabolomics of dietary sorbose
M+2 mass shift with low background interference
LC-MS/MS or GC-MS detection limits in biological matrices
Glycosylation pathway elucidation
Dual labeling at anomeric C2 and C5 positions
¹³C-¹³C coupling as internal standard for glycosidic bond quantification
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